molecular formula C13H12BrNO3 B11687070 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11687070
M. Wt: 310.14 g/mol
InChI Key: KHPIANWMTOOGID-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a bromophenoxy group and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-(furan-2-ylmethyl)acetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 4-bromophenol attacks the carbon atom bearing the chlorine atom in 2-chloro-N-(furan-2-ylmethyl)acetamide, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H12BrNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16)

InChI Key

KHPIANWMTOOGID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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